An In-depth Technical Guide to 1-Methylcyclobutane-1-sulfonamide
An In-depth Technical Guide to 1-Methylcyclobutane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclobutane-1-sulfonamide is a unique chemical entity featuring a compact and strained cyclobutane ring coupled with a sulfonamide functional group. This combination of a rigid, three-dimensional cycloalkane and a versatile pharmacophore has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established functional group present in a wide array of therapeutic agents, known for its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding. The incorporation of a 1-methylcyclobutane scaffold introduces conformational rigidity and a specific spatial arrangement of substituents, which can be advantageous for optimizing drug-target interactions and improving pharmacokinetic properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of 1-Methylcyclobutane-1-sulfonamide, serving as a vital resource for researchers engaged in the design and development of novel therapeutics.
Chemical Properties and Data
A summary of the key chemical identifiers and computed properties for 1-Methylcyclobutane-1-sulfonamide is presented below. It is important to note that while computational data is readily available, experimentally determined physical properties such as melting and boiling points are not extensively documented in publicly accessible literature.
| Property | Value | Source |
| Chemical Formula | C₅H₁₁NO₂S | PubChem[1] |
| Molecular Weight | 149.21 g/mol | PubChem[1] |
| IUPAC Name | 1-methylcyclobutane-1-sulfonamide | PubChem[1] |
| CAS Number | 2126177-13-5 | PubChem[1] |
| SMILES | CC1(CCC1)S(=O)(=O)N | PubChem[1] |
| InChI | InChI=1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | PubChem[1] |
| Monoisotopic Mass | 149.05104977 Da | PubChem[1] |
| Topological Polar Surface Area | 68.5 Ų | PubChem[1] |
| Predicted XLogP3 | 0.3 | PubChem[1] |
| Purity (from supplier) | Min. 95% | CymitQuimica[2] |
Safety and Handling: 1-Methylcyclobutane-1-sulfonamide is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of 1-Methylcyclobutane-1-sulfonamide:
Materials:
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1-Methylcyclobutane-1-sulfonyl chloride
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Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like methanol or dioxane)
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Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclobutane-1-sulfonyl chloride (1 equivalent) in an appropriate anhydrous aprotic solvent.
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Cool the solution to 0 °C in an ice bath.
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Slowly add an excess of a concentrated solution of ammonia (typically 2-3 equivalents) to the cooled, stirring solution of the sulfonyl chloride. The reaction is exothermic, and slow addition is crucial to control the temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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If the product is soluble in the organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude 1-Methylcyclobutane-1-sulfonamide.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
The logical workflow for this synthesis is depicted in the following diagram:
Spectroscopic Characterization
While specific experimental spectra for 1-Methylcyclobutane-1-sulfonamide are not widely published, the expected spectroscopic characteristics can be inferred from the known spectral data of analogous sulfonamides and cyclobutane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show a singlet for the methyl protons. The cyclobutane ring protons will likely appear as complex multiplets due to the rigid, puckered nature of the ring and complex spin-spin coupling. The protons of the sulfonamide NH₂ group may appear as a broad singlet.
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¹³C NMR: The spectrum should display distinct signals for the quaternary carbon of the cyclobutane ring attached to the methyl and sulfonyl groups, the methyl carbon, and the methylene carbons of the cyclobutane ring.[3]
Infrared (IR) Spectroscopy: The IR spectrum of a sulfonamide is characterized by strong absorption bands corresponding to the stretching vibrations of the S=O bonds.
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Asymmetric S=O stretch: Expected in the range of 1370-1335 cm⁻¹.
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Symmetric S=O stretch: Expected in the range of 1180-1160 cm⁻¹.
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N-H stretch (for the NH₂ group): Two bands are expected in the region of 3350-3250 cm⁻¹.
Mass Spectrometry (MS):
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (149.21). Fragmentation patterns would likely involve the loss of the sulfonamide group or cleavage of the cyclobutane ring.
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Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 150.05834 would be expected.[4] In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 148.04378 would be anticipated.[4]
Biological Activity and Signaling Pathways
Currently, there is a lack of published data on the specific biological activity, pharmacological effects, or signaling pathway modulation of 1-Methylcyclobutane-1-sulfonamide. However, the sulfonamide functional group is a cornerstone in medicinal chemistry, known for its antibacterial properties through the inhibition of dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway of bacteria.[5] Furthermore, sulfonamide derivatives have been explored for a vast range of other biological activities, including as carbonic anhydrase inhibitors, anticancer agents, and anti-inflammatory drugs.
The introduction of the 1-methylcyclobutane moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The rigid cyclobutane scaffold can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target. It can also serve as a bioisostere for other groups, such as a gem-dimethyl group or a phenyl ring, to improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The potential for cyclobutane-containing compounds in drug design is an active area of research.[6]
A hypothetical workflow for the initial biological screening of 1-Methylcyclobutane-1-sulfonamide is presented below.
Conclusion
1-Methylcyclobutane-1-sulfonamide represents an intriguing molecule at the intersection of classic medicinal chemistry and modern drug design principles. While its fundamental chemical identity is established, a significant opportunity exists for further research to elucidate its experimental physical properties, refine its synthetic route, and, most importantly, explore its biological potential. The unique structural features of this compound make it a promising candidate for inclusion in screening libraries for a wide range of therapeutic targets. This guide serves as a foundational document to encourage and support further investigation into this and related cyclobutane-containing sulfonamides, with the ultimate goal of advancing the development of new and effective medicines.
References
- 1. 1-Methylcyclobutane-1-sulfonamide | C5H11NO2S | CID 132313731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - 1-methylcyclobutane-1-sulfonamide (C5H11NO2S) [pubchemlite.lcsb.uni.lu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
